molecular formula C15H18N4O5 B7572931 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide

2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide

Cat. No. B7572931
M. Wt: 334.33 g/mol
InChI Key: JTFRISPJVIGZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide, also known as BDCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDCM is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign substances in the body. This compound has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to cause liver and kidney damage at high doses. This compound has also been found to affect the levels of certain hormones in the body, such as testosterone and estradiol. In cell culture studies, this compound has been found to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, this compound can be toxic at high doses, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide. One area of interest is the development of this compound derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of this compound as a fungicide or environmental pollutant degrader. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Synthesis Methods

2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide can be synthesized using a variety of methods, including the reaction of 1-(1,3-benzodioxol-5-yl)cyclopropylamine with chloroacetyl chloride, followed by reaction with 1,3-propanediamine. Another method involves the reaction of 1-(1,3-benzodioxol-5-yl)cyclopropylamine with chloroacetic acid, followed by reaction with 1,3-propanediamine. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide has been studied extensively for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been found to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In medicine, this compound has been studied for its potential use as a cancer treatment, as it has been found to inhibit the growth of certain cancer cells. In environmental science, this compound has been studied for its potential to degrade environmental pollutants, such as polycyclic aromatic hydrocarbons.

properties

IUPAC Name

2-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c16-12(20)11(13(17)21)19-14(22)18-6-15(3-4-15)8-1-2-9-10(5-8)24-7-23-9/h1-2,5,11H,3-4,6-7H2,(H2,16,20)(H2,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFRISPJVIGZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC(C(=O)N)C(=O)N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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